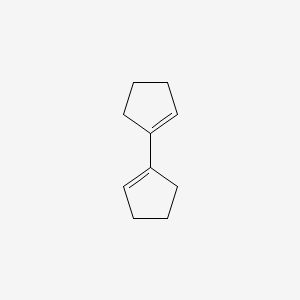

1,1'-Bicyclopentene

Description

Significance of Bicyclo[1.1.1]pentane (BCP) as a Molecular Scaffold

Among the family of strained bicyclic systems, bicyclo[1.1.1]pentane (BCP) has emerged as a particularly significant molecular scaffold. springernature.com First synthesized in 1964 by Wiberg and co-workers, BCP was initially a synthetic challenge and a point of interest for its remarkable topology and considerable strain. springernature.comacs.org Comprising a cyclobutane (B1203170) ring bridged by a single carbon, it possesses a high degree of strain energy yet is a robust functional group. acs.org In recent years, BCP has garnered widespread attention for its use as a three-dimensional, rigid building block in medicinal chemistry and materials science. springernature.combldpharm.com

Structural Peculiarities and Intrinsic Strain

The structure of Bicyclo[1.1.1]pentane is highly rigid and cage-like. It consists of three fused cyclobutane rings, which forces significant deviation from ideal bond angles. The bond angle at the bridgehead carbons is severely constrained, leading to a high amount of strain energy, estimated to be between 65 and 68 kcal/mol. researchgate.net Despite this high strain, the molecule is thermally stable. A key structural feature is the distance between the two bridgehead carbons (C1 and C3), which is unusually short. This rigidity and defined geometry are central to its utility. illinois.edu

| Property | Value | Reference |

| Strain Energy | 66.6 kcal mol⁻¹ | acs.org |

| C1-C3 Bond Distance | 1.845 Å | illinois.edu |

| C1-C2 Bond Distance | 1.545 Å | illinois.edu |

| C(1)C(2)C(3) Angle | 73.3° | illinois.edu |

Table 1: Selected Structural and Energetic Properties of Bicyclo[1.1.1]pentane

The synthesis of functionalized BCPs often relies on the strain-release reactions of [1.1.1]propellane. ox.ac.ukresearchgate.net This highly reactive precursor has an "inverted" central C-C bond that is readily cleaved, providing a versatile entry point to 1,3-disubstituted BCP derivatives. researchgate.netnih.gov

Role as a Bioisosteric Motif in Molecular Design

Perhaps the most impactful application of BCP in modern research is its role as a bioisostere, a molecular replacement for other chemical groups in biologically active compounds. thieme-connect.com Specifically, 1,3-disubstituted BCPs are widely used as non-classical, saturated bioisosteres for para-substituted benzene (B151609) rings. acs.orgresearchgate.net This substitution is geometrically favorable, as the bridgehead substituents of the BCP core replicate the 180° exit vector of a para-substituted arene. acs.org

The "Escape from Flatland" concept in medicinal chemistry encourages the replacement of flat, aromatic systems with three-dimensional, sp³-rich scaffolds to improve the physicochemical properties of drug candidates. nih.govacs.org BCP is an ideal scaffold for this purpose. Its incorporation into drug molecules has been shown to confer several advantages over the analogous aromatic compounds, including:

Improved Solubility: The saturated, non-aromatic nature of BCP generally leads to increased aqueous solubility. bldpharm.comox.ac.uk

Enhanced Metabolic Stability: BCP is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to electron-rich phenyl rings. bldpharm.comox.ac.uk

Reduced Non-specific Binding: The lower lipophilicity of BCP-containing compounds can decrease non-specific binding to off-target proteins. bldpharm.com

Novel Chemical Space: It provides a unique three-dimensional structure that can explore different interactions within a biological target. bldpharm.comnih.gov

A notable early example of this application was reported in 2012, where Pfizer chemists replaced a phenyl ring in a γ-secretase inhibitor with a BCP moiety. bldpharm.comchemrxiv.org This modification significantly improved the compound's solubility and metabolic stability while maintaining its potent activity. bldpharm.comchemrxiv.org BCP has also been investigated as a bioisosteric replacement for internal alkynes and tert-butyl groups. thieme-connect.comacs.org The growing synthetic toolkit for creating diverse BCP derivatives has made it an increasingly accessible and valuable motif in drug discovery programs. acs.orgthieme-connect.com

| Bioisosteric Replacement | Original Motif | BCP Advantage | Key References |

| 1,3-disubstituted BCP | para-substituted Phenyl Ring | Improved solubility and metabolic stability, 3D structure. | acs.orgbldpharm.comresearchgate.net |

| BCP core | Alkyne | Provides a rigid, linear scaffold without the reactivity of a triple bond. | thieme-connect.comacs.org |

| BCP core | tert-Butyl group | Offers a rigid, sterically demanding group with different spatial vectors. | thieme-connect.com |

Table 2: Bicyclo[1.1.1]pentane as a Bioisosteric Replacement

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopenten-1-yl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h5,7H,1-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUARQURWMXSDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340141 | |

| Record name | 1,1'-Bicyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-02-1 | |

| Record name | 1,1'-Bicyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of Bicyclopentane Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool for elucidating the structures, properties, and reactivity of molecules like 1,1'-bicyclopentene. rsc.org These methods allow for the investigation of molecular systems at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. routledge.comqulacs.org The primary goals of these calculations are to achieve high accuracy for smaller systems and to extend the applicability to larger, more complex molecules, a task limited by the computational cost which scales with the number of atoms. routledge.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgaps.org DFT methods are used to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org In the context of bicyclic systems, DFT calculations, often in conjunction with experimental data, have been employed to study reaction mechanisms and molecular properties. For example, DFT has been used to investigate the isomerization of bicyclopentene derivatives and the radical carboamination of [1.1.1]propellane. nih.govacs.org These studies demonstrate the utility of DFT in understanding the reactivity of strained ring systems and in predicting the stability of reaction intermediates. nih.gov However, it is acknowledged that standard DFT functionals can have limitations in accurately describing certain phenomena like intermolecular interactions and charge transfer excitations. wikipedia.org

Multi-Configurational Self-Consistent Field (MCSCF) Analysis

For molecules with significant non-dynamical electron correlation, such as those with stretched bonds or biradical character, single-reference methods like Hartree-Fock or standard DFT can be inadequate. In such cases, multi-configurational self-consistent field (MCSCF) methods are employed. psu.eduiastate.edu MCSCF provides a more flexible description of the electronic wavefunction by allowing for a linear combination of multiple electronic configurations. iastate.edu This approach is particularly relevant for studying the excited states and potential energy surfaces of strained systems. For example, in studies of [1.1.1]propellane and bicyclo[1.1.1]pentane, the MCSCF method was used to accurately treat the electronic structure, especially for the propellane which exhibits a degree of biradical character. researchgate.netpsu.edu The analysis of the MCSCF wavefunction revealed the importance of including multiple determinants to correctly describe the bonding in these strained systems. psu.edu

Basis Set Selection and Electron Correlation Effects in Calculations

The accuracy of any quantum chemical calculation is critically dependent on two key factors: the choice of the basis set and the treatment of electron correlation. numberanalytics.comethz.ch A basis set is a set of mathematical functions used to build molecular orbitals. numberanalytics.com The size and type of basis set used can significantly impact the calculated properties. numberanalytics.com For instance, minimal basis sets are computationally efficient but often lack accuracy, while larger basis sets like double-zeta or triple-zeta, often augmented with polarization and diffuse functions, provide a more accurate description at a higher computational cost. numberanalytics.com The choice of basis set must be balanced with the available computational resources and the specific property being investigated. numberanalytics.com

Electron correlation refers to the interaction between electrons. Neglecting or inadequately treating electron correlation can lead to significant errors, particularly for systems with unusual bonding. ethz.chmdpi.com The impact of electron correlation can be substantial, as seen in the calculation of NMR parameters for third-row elements where the difference between Hartree-Fock and coupled-cluster results can be very large. mdpi.com For bicyclic systems, where strained bonds can lead to complex electronic structures, the inclusion of electron correlation is crucial for obtaining reliable results. researchgate.netpsu.edu The interplay between the basis set and electron correlation is also important; a larger basis set is often required to accurately capture correlation effects. ethz.charxiv.org

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. mpg.de For bicyclopentane systems, the analysis of the electronic structure provides insights into the nature of the strained bonds and the distribution of electrons within the molecule.

Investigation of Electron Density Distribution

The electron density distribution is a fundamental property that describes the probability of finding an electron at any given point in space. gisaxs.comwikipedia.org It can be determined both experimentally, through techniques like X-ray diffraction, and computationally. mdpi.comgisaxs.com In molecules, regions of high electron density are typically found around atomic nuclei and along chemical bonds. wikipedia.org For a derivative of bicyclo[1.1.1]pentane, low-temperature X-ray analysis revealed a negative difference electron density along the very short C-C contact, and the bonds were found to be bent by about 10 degrees. rsc.org This kind of detailed analysis of the electron density provides a direct visualization of the bonding and non-bonding interactions within the molecule. rsc.org In computational studies, the total electron density distribution can be calculated and visualized, offering a comparison with experimental data and providing a deeper understanding of the electronic structure. acs.org For example, in [1.1.1]propellane, both B3LYP and CASSCF(2,2) calculations showed a lower electron density along the bridgehead-bridgehead bond compared to the other C-C bonds, which is consistent with experimental observations. acs.org

Analysis of Orbital Interactions and Forces

The nature of the chemical bonds within bicyclopentane systems, especially in the precursor [1.1.1]propellane, has been a subject of extensive investigation. The central bond in [1.1.1]propellane is of particular interest due to its "inverted" nature, where the sigma (σ) interaction occurs through the smaller lobes of the sp-hybridized orbitals.

A detailed analysis using orbital forces, a method to determine the bonding or antibonding character of molecular orbitals (MOs), has shed light on these interactions. chemrxiv.orgvda.ltresearchgate.netchemrxiv.orgresearchgate.net This approach reveals that the central carbon-carbon (C-C) interaction in propellane is essentially non-bonding or even slightly repulsive in a σ sense. chemrxiv.orgvda.ltresearchgate.netresearchgate.net The bonding between the bridgehead carbons is primarily attributed to π-type interactions, also referred to as "banana" or "bridge" MOs. chemrxiv.orgvda.ltresearchgate.netresearchgate.net The total energy of this central bond is estimated to be around 50-60 kcal/mol. chemrxiv.orgvda.ltresearchgate.netresearchgate.net

In the case of bicyclo[1.1.1]pentane itself, despite the absence of a formal bond between the bridgehead carbons and the presence of a strong σ-type repulsion, a weak bonding interaction of approximately 15-20 kcal/mol exists. chemrxiv.orgvda.ltresearchgate.netresearchgate.net This, too, is attributed to π-type interactions. chemrxiv.orgvda.ltresearchgate.netresearchgate.net

Further computational studies have explored the impact of external interactions on the electronic properties of these systems. For instance, the formation of a halogen bond complex with [1.1.1]propellane can alter the nucleophilic character of the interbridgehead bond, making it electrophilic and thus activating it towards nucleophilic attack. liverpool.ac.uk This highlights the tunability of the electronic structure and reactivity of bicyclopentanes through non-covalent interactions.

Nature of Inter-Bridgehead Bonds in Bicyclo[1.1.1]pentane

The inter-bridgehead region in bicyclo[1.1.1]pentane and its derivatives is a key determinant of their chemical behavior. While a formal bond does not exist in BCP, the proximity of the bridgehead carbons (around 1.8-1.9 Å) leads to significant through-space interactions. chemrxiv.orgnih.gov

The nature of these interactions is highly dependent on the substituents at the bridgehead positions. nih.gov Computational analyses, such as Hirshfeld analysis and Density Functional Theory (DFT) calculations, have been employed to quantify the non-covalent interactions in substituted BCP derivatives. nih.gov These studies have revealed the presence of various interactions, including halogen bonding (I···I, I···N), hydrogen bonding (N-H···O, C-H···O), and van der Waals contacts (H-C···H-C). nih.gov

The electronic character of the BCP scaffold is significantly influenced by the nature of its bridgehead substituents. nih.gov For example, the transannular distance between the bridgehead carbons can vary depending on the substitution pattern, with BCP 1 exhibiting the smallest distance (1.804(8) Å) and BCP 6 showing the largest (1.923(3) Å) in a study of seven derivatives. nih.gov

Strain Energy and Thermochemical Considerations

The high degree of ring strain is a defining characteristic of bicyclopentane systems and a primary driver of their reactivity.

Quantification of Strain Energy in Bicyclopentane Systems

Bicyclo[1.1.1]pentane possesses a significant amount of ring strain, estimated to be around 66.6 kcal/mol. researchgate.netacs.org This is considerably higher than that of its monocyclic counterpart, cyclopentane (B165970), which has a ring strain of about 6.2 kcal/mol (26 kJ/mol). libretexts.orglibretexts.org The strain in BCPs arises from a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral value of 109.5°, and torsional strain from eclipsed conformations. libretexts.orgslideshare.netslideshare.net For comparison, the highly strained bicyclobutane has an estimated strain energy of 63.9 kcal/mol (267 kJ/mol). wikipedia.org

| Compound | Strain Energy (kcal/mol) |

| Bicyclo[1.1.1]pentane | 66.6 researchgate.netacs.org |

| [1.1.1]Propellane | ~98 illinois.edu |

| Bicyclobutane | 63.9 wikipedia.org |

| Cyclopentane | 6.2 libretexts.orglibretexts.org |

| Cyclobutane (B1203170) | 26.4 |

| Cyclopropane | 27.5 |

Theoretical Models for Strain Contribution and Distribution

Theoretical models, such as Baeyer's strain theory, provide a foundational understanding of ring strain, attributing it to the deviation of bond angles from the ideal. slideshare.netslideshare.net However, for complex systems like bicyclopentanes, a more nuanced view is required. The strain is not uniformly distributed throughout the molecule. In BCP, the strain is concentrated in the bicyclic framework, leading to unique structural and electronic properties.

Modern computational methods, including DFT, allow for a more precise quantification and visualization of strain distribution. These models can account for various contributions to the total strain energy, including angle strain (Baeyer strain), torsional strain (Pitzer strain), and non-bonded interactions (van der Waals strain). iupac.org

Role of Strain Relief as a Driving Force in Chemical Transformations

The high strain energy of bicyclopentane systems, particularly [1.1.1]propellane, is a key factor in their chemical reactivity. The release of this strain provides a powerful thermodynamic driving force for chemical transformations. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov Many synthetic routes to functionalized BCPs rely on the ring-opening of the central bond of [1.1.1]propellane by radicals or anions. researchgate.netox.ac.uk

However, strain release alone is not always a sufficient predictor of reactivity. researchgate.netnih.gov Electronic effects, such as delocalization, also play a crucial role. researchgate.netnih.gov For instance, the reactivity of [1.1.1]propellane is facilitated by the delocalization of electron density from the breaking C-C bond to the bridging carbon atoms in the transition state. acs.org This interplay between strain release and electronic stabilization governs the kinetics and thermodynamics of reactions involving these strained scaffolds.

Conformational Analysis of Substituted Bicyclopentane Derivatives

The rigid bicyclo[1.1.1]pentane core limits the conformational flexibility of the system. However, the substituents at the bridgehead and methylene (B1212753) positions can adopt different orientations. The conformational preferences of substituted BCP derivatives are influenced by a balance of steric and electronic factors.

For the parent cyclopentane ring, the lowest energy conformation is the 'envelope' shape, where four carbon atoms are in a plane and one is out of plane, which minimizes torsional strain. libretexts.orglibretexts.org In fused ring systems and bicyclic structures like BCPs, the conformational landscape is more constrained.

Computational modeling and experimental techniques like NMR spectroscopy are used to study the conformations of substituted bicyclopentane derivatives. edpsciences.org For example, in substituted bicyclo[3.3.1]nonanes, a related bicyclic system, the relative stability of chair-chair and boat-chair conformations is influenced by the nature and position of substituents and heteroatoms. researchgate.net While not directly about BCP, these studies highlight the principles that govern conformational preferences in bicyclic systems. The rigid BCP scaffold is particularly valuable in drug design as it provides a fixed and predictable spatial arrangement of functional groups. nih.govox.ac.uk

Prediction and Validation of Spectroscopic Parameters

Theoretical prediction and subsequent experimental validation of spectroscopic parameters are cornerstones of modern chemical structure elucidation. For novel or complex molecules, computational methods serve as a powerful tool to complement experimental data, aiding in spectral assignment and providing a deeper understanding of the underlying electronic structure.

Ab Initio Calculation of Nuclear Magnetic Resonance (NMR) Shielding Constants

The ab initio calculation of NMR shielding constants is a mature field in computational chemistry. rug.nlnih.gov These calculations, which are fundamental to predicting chemical shifts, involve determining the magnetic shielding tensor for each nucleus in a molecule. The isotropic part of this tensor corresponds to the experimentally observed chemical shift.

Methods such as the GIAO approach are frequently employed to ensure that the calculated shielding constants are independent of the origin of the magnetic field gauge. psu.edu The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, correlated methods like MP2 and DFT with appropriate functionals, combined with large, flexible basis sets (e.g., of the correlation-consistent or polarization-consistent types), are generally required to achieve good agreement with experimental values. rsc.orgrug.nl

While experimental ¹H and ¹³C NMR spectra for this compound are available, indicating its chemical structure has been characterized, the corresponding theoretical calculations that would provide absolute shielding constants are not found in the surveyed literature. nih.gov

Theoretical Determination of Spin-Spin Coupling Constants

The theoretical determination of spin-spin coupling constants (J-couplings) provides crucial information about the connectivity and dihedral angles between atoms. ucl.ac.ukresearchgate.netnih.gov The calculation of these parameters is computationally more demanding than that of shielding constants because it involves second-order properties that are sensitive to the description of the electron correlation. rsc.org

The total spin-spin coupling constant is a sum of four terms: the Fermi-contact (FC), spin-dipole (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) contributions. conicet.gov.ar For many common couplings, the Fermi-contact term is dominant, but for certain nuclei and bonding situations, the other terms can be significant. conicet.gov.ar

Studies on other bicyclic systems have shown that theoretical calculations can reproduce experimental J-coupling values with reasonable accuracy, provided that a sufficiently high level of theory is used. rsc.orgresearchgate.net These calculations can help resolve ambiguities in spectral assignments and provide insights into the transmission of electronic effects through the molecular framework. conicet.gov.ar Unfortunately, no specific theoretical studies detailing the spin-spin coupling constants for this compound have been identified.

Advanced Synthetic Methodologies for Bicyclopentane Systems and Derivatives

Strategies Utilizing [1.1.1]Propellane as a Key Precursor

The unique structure of [1.1.1]propellane, possessing a highly strained central C-C bond, makes it an ideal starting material for accessing 1,3-disubstituted bicyclo[1.1.1]pentane scaffolds. nih.gov The ring-opening of propellane can be initiated by a variety of reagents, including anionic, radical, and electrophilic species, leading directly to functionalized BCPs. researchgate.netnih.gov This reactivity has revolutionized BCP chemistry, enabling the development of numerous synthetic strategies. acs.org

The addition of anionic reagents to [1.1.1]propellane is an established method for creating carbon- and heteroatom-substituted BCPs. acs.org This pathway typically involves the reaction of propellane with highly reactive organometallic reagents, such as Grignard reagents or organolithiums. acs.org While effective, these reactions often necessitate harsh conditions, such as elevated temperatures in sealed tubes. acs.org For instance, the addition of aryl Grignard reagents may require heating to 100 °C. acs.org The resulting BCP-organometallic intermediates are versatile and can be trapped with electrophiles or used in cross-coupling reactions to yield a wide array of 1,3-disubstituted BCPs. acs.orgrsc.org

More recent advancements have introduced milder conditions. The Knochel group developed a method for the addition of allylzincs and zinc enolates to [1.1.1]propellane at 0 °C. acs.org Similarly, the Walsh group reported the addition of 2-azaallyl anions at room temperature to form benzylamine-substituted BCPs. acs.org These BCP carbanion intermediates can be subsequently trapped with reagents like i-PrOBpin to afford versatile BCP boronic esters. acs.org

| Reagent Type | Conditions | Intermediate | Subsequent Reaction | Ref |

| Aryl Grignard | Heat (e.g., 100°C) | BCP-Grignard | Electrophilic trapping, Cross-coupling | acs.org |

| Allylzincs / Zinc enolates | 0°C | BCP-Zinc | Electrophilic trapping, Negishi cross-coupling | acs.org |

| 2-Azaallyl anions | Room temp | BCP-carbanion | Trapping with i-PrOBpin | acs.org |

Radical additions to [1.1.1]propellane are more common and often more efficient than anionic additions. acs.org This preference is attributed to the lower energetic barrier for accommodating the radical electron density within the propellane cage during ring-opening compared to an anionic charge. acs.org These reactions generally proceed under milder conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis and late-stage functionalization. acs.org

A multitude of methods have been developed to generate carbon- and heteroatom-centered radicals that readily react with [1.1.1]propellane. acs.org For example, triethylborane (B153662) can initiate atom transfer radical addition (ATRA) reactions of alkyl halides with propellane. acs.org This approach has been used to synthesize BCP analogues of drugs like fentanyl. acs.org Another strategy involves the reaction of sulfonyl iodides and bromides with [1.1.1]propellane, which can occur rapidly without the need for an initiator or catalyst to form sulfonyl BCP halides. acs.org The reactivity of [1.1.1]propellane with radicals has led to the synthesis of a variety of 1,3-derivatives of bicyclo[1.1.1]pentane. google.com

| Radical Source | Initiator/Conditions | Product Type | Ref |

| Alkyl Halides | Triethylborane | 1-Halo-3-alkyl-BCPs | acs.orgacs.org |

| Sulfonyl Halides | No initiator needed | Sulfonyl BCP halides | acs.org |

| Carboxylic Acids / Organohalides | Photoredox catalysis | BCP-boronates | nih.gov |

| Diacetyl | Photochemical irradiation | 3-acetyl-1-bicyclo[1.1.1]pentyl methyl ketone | acs.org |

For a long time, the electrophilic activation of [1.1.1]propellane was considered a significant challenge due to the tendency of the resulting BCP cations to decompose. researchgate.netnih.govresearchgate.net However, recent breakthroughs have established this as a viable strategy. A key development involves the activation of [1.1.1]propellane within a halogen bond complex, for example with N-iodosuccinimide (NIS). researchgate.netnih.govresearchgate.net This complexation facilitates the attack of even electron-neutral nucleophiles like anilines and azoles, providing access to nitrogen-substituted BCPs, which are important in drug discovery. researchgate.netnih.govresearchgate.net

Computational studies have shown that the halogen bonding interaction promotes the nucleophilic attack without destabilizing the BCP cage. researchgate.netnih.govresearchgate.net This method has also been successfully applied to the iodo-sulfenylation of propellane with various heterocyclic thiols, which are typically unreactive in radical pathways. nih.gov These reactions can often be performed on a large scale without the need for inert atmospheres. nih.gov

Multicomponent reactions (MCRs) that allow for the single-step synthesis of complex, polysubstituted BCPs are highly advantageous over traditional stepwise approaches. nih.gov Several MCRs have been developed that leverage the radical opening of [1.1.1]propellane. These processes typically involve the generation of a radical species, its addition to propellane to form a BCP radical, and the subsequent trapping of this intermediate with a third component. nih.gov

One such strategy employs a dual photoredox and copper catalysis system to achieve a three-component coupling of an alkyl radical precursor, [1.1.1]propellane, and a heteroatom nucleophile. nih.gov For instance, radicals generated from carboxylic acids can add to propellane, and the resulting BCP radical is then trapped by an amine-ligated copper complex to forge a new C-N bond. nih.govacs.org Another approach utilizes a transition-metal-free, three-component reaction where radicals from carboxylic acids or organohalides add to propellane, and the BCP radical intermediate is then borylated. nih.govrsc.org These methods enable the rapid generation of diverse libraries of functionalized BCPs, including complex scaffolds and drug analogues. nih.govnih.gov

Electrophilic Activation and Coupling Reactions

Photochemical Synthetic Routes

Photochemical methods offer powerful and often mild pathways to access BCP derivatives. The first practical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involved a photochemical reaction between [1.1.1]propellane and diacetyl, which could be performed on a large scale. acs.org This key transformation highlights the utility of light-driven reactions in constructing the BCP core. acs.org More recently, photochemical approaches have been refined, particularly through the use of photoredox catalysis.

Photoredox catalysis has emerged as a transformative tool for radical-based chemistry, and its application to the functionalization of the C-C sigma bond in [1.1.1]propellane represents a significant advance. acs.orgox.ac.uk This methodology allows for the generation of a wide range of radical species under mild conditions, which then add to propellane. acs.orgox.ac.uk

This approach has successfully overcome limitations of earlier methods, enabling the bicyclopentylation of sp2 carbon-halogen bonds to access (hetero)arylated BCPs, which were previously inaccessible through other radical initiation techniques. acs.orgox.ac.uk For example, using an iridium photocatalyst, alkyl radicals can be generated from iodonium (B1229267) dicarboxylates, which add to propellane to form a BCP radical. acs.orgnih.gov This radical can then be trapped in a dual catalytic system, for instance with a copper catalyst and an amine, to yield C,N-difunctionalized BCPs in a single step. acs.orgnih.gov The broad substrate scope and high functional group tolerance make photoredox catalysis a powerful tool for late-stage functionalization and the synthesis of complex, drug-like BCP-containing molecules. ox.ac.uknih.gov

Continuous Flow Photochemical Reactor Applications

Continuous flow photochemistry has emerged as a powerful technology to overcome the limitations of traditional batch photochemical reactions, such as inefficient light penetration, difficult scalability, and potential for over-irradiation. mdpi.comgoflow.at Flow reactors, characterized by their narrow channel dimensions, ensure uniform irradiation of the reaction mixture, leading to accelerated reaction times, higher selectivities, and minimized byproduct formation. goflow.at This technology is particularly well-suited for the synthesis of BCP derivatives, enabling safer handling of hazardous intermediates and facilitating production on a multigram or even kilogram scale. mdpi.comacs.org

A significant application is the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for many medicinal chemistry applications. acs.org In a key step, the photochemical reaction between [1.1.1]propellane and diacetyl is performed in a flow reactor under 365 nm irradiation. This method avoids the use of traditional mercury lamps and quartz vessels and allows for the production of approximately one kilogram of the resulting diketone precursor within six hours. acs.org The use of flow chemistry not only improves efficiency and scale but also offers superior control over reaction parameters, reducing the decomposition of the highly reactive [1.1.1]propellane. mdpi.comucd.ie

Recent advancements include the development of novel photochemical continuous stirred tank reactor (CSTR) systems capable of handling solid reagents or catalysts. rsc.org These reactors integrate high-power UV-LEDs and allow for the continuous generation of target molecules, suppressing degradation pathways that can occur in batch processes. rsc.org Such systems have been successfully applied to various photochemical transformations, including cycloadditions and rearrangements, demonstrating the versatility of flow technology in generating complex molecular structures. mdpi.com

Stereoselective Synthesis of Chiral Bicyclopentane Derivatives

The development of asymmetric transformations to produce chiral BCPs with an adjacent stereocenter is crucial for expanding the three-dimensional chemical space available for drug design. nih.govescholarship.org Methodologies have evolved from multi-step sequences involving chiral auxiliaries to direct, catalytic asymmetric functionalizations of the BCP core or its precursor, [1.1.1]propellane. acs.orgrsc.org

Direct, catalytic asymmetric synthesis of α-chiral BCPs represents a significant advance in the field. One powerful strategy merges photoredox catalysis with organocatalysis. nih.govescholarship.org In this approach, an iridium photocatalyst and a chiral organocatalyst are used to generate a chiral α-iminyl radical cation from a simple aldehyde. This intermediate then adds to [1.1.1]propellane, simultaneously opening the strained ring and installing a stereocenter with high enantioselectivity under mild conditions. escholarship.orgresearchgate.net This method is notable for its broad substrate scope, tolerating aldehydes with diverse functional groups including alkyls, aryls, alkynes, ethers, and halides. nih.gov

Another key methodology involves the iridium-catalyzed asymmetric allylic substitution. nih.govnih.gov This multicomponent reaction utilizes a Grignard reagent, an allylic carbonate, and [1.1.1]propellane. The reaction proceeds through the in-situ formation of a BCP-zinc complex, which then reacts with the allylic substrate in the presence of a chiral iridium/phosphoramidite catalyst to yield α-chiral allylic BCPs with high enantioselectivity. rsc.orgnih.gov The versatility of this method is demonstrated by the further derivatization of the resulting products into diverse libraries of chiral BCP derivatives. nih.gov

The table below summarizes key findings in the enantioselective synthesis of α-chiral BCPs.

| Method | Catalysts | Key Features | Ref. |

| Photoredox / Organocatalysis | Iridium photocatalyst, Chiral organocatalyst (e.g., diarylprolinol) | Direct, asymmetric addition of aldehydes to [1.1.1]propellane; mild conditions, broad scope. | nih.gov, escholarship.org, acs.org |

| Iridium-Catalyzed Allylic Substitution | Chiral Iridium/phosphoramidite catalyst | Multicomponent reaction forming 1,3-difunctionalized α-chiral BCPs; high enantioselectivity. | nih.gov, nih.gov, rsc.org |

| Rhodium-Catalyzed C-H Functionalization | Chiral Rhodium catalyst | Enantioselective insertion of donor/acceptor carbenes into a bridgehead C-H bond. | acs.org |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst, Chiral ligand | Reduction of BCP-ketones to chiral BCP-alcohols. | rsc.org |

Achieving diastereoselective control during the functionalization of BCP frameworks is essential for creating specific stereoisomers of complex molecules. Methodologies often rely on leveraging existing stereocenters or using specific reaction conditions to guide the formation of new stereocenters. For instance, the synthesis of highly functionalized bicyclo[2.1.0]pentanes (housanes) can be achieved with high diastereoselectivity through a sequence involving a [2+2] photocycloaddition. researchgate.netresearchgate.net When enantioenriched starting materials are used, these cycloadditions can proceed with enantioretention, demonstrating excellent stereochemical control. researchgate.net

In the context of BCPs, diastereoselective synthesis has been demonstrated in the creation of bicyclic γ-amino acids. An intramolecular cyclization of substituted cyclopentane (B165970) carboxylates allows for the preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids in a diastereoselective manner on a large scale. researchgate.net Similarly, the functionalization of chiral BCP sulfinamides can be deprotected to yield enantioenriched BCP benzylamine (B48309) derivatives with high diastereoselectivity. rsc.org

Lewis acid-catalyzed reactions also offer a pathway for diastereoselective functionalization. The ring-opening of bicyclobutanes with 2-naphthols, catalyzed by Bi(OTf)₃, produces carbofunctionalized trisubstituted cyclobutanes with high diastereoselectivity. rsc.org These approaches highlight the diverse strategies available for controlling the stereochemical outcome during the synthesis and modification of bicyclic systems.

Enantioselective Approaches (e.g., Asymmetric Photocycloaddition, α-Chiral BCPs)

Enzymatic Catalysis in Bicyclopentane Framework Construction

The application of enzymatic catalysis in organic synthesis offers remarkable selectivity and efficiency under mild reaction conditions. rsc.orgmdpi.com Advances in enzyme engineering have enabled the synthesis of strained carbocyclic molecules that are otherwise difficult to access. In a landmark development, an engineered variant of a hemeprotein (P411) was designed to catalyze the intermolecular construction of bicyclobutanes (BCBs) from alkynes and ethyl diazoacetate. rsc.org This biocatalytic approach demonstrates excellent turnover numbers and proceeds under exceptionally mild conditions, showcasing the power of enzymes to construct highly strained rings. rsc.org The resulting BCBs can be readily derivatized, highlighting their utility as synthetic intermediates. rsc.org While this has been demonstrated for bicyclobutanes, the principles are applicable to other strained bicyclic systems, opening avenues for future research in enzymatic BCP synthesis.

Development of Versatile Bicyclopentane Building Blocks

The utility of BCPs in drug discovery is directly tied to the availability of a diverse range of functionalized building blocks. acs.org A primary goal of synthetic methodology in this area is to develop modular and efficient routes to access BCPs with various substituents, allowing for their seamless integration into medicinal chemistry programs. rsc.org Radical-mediated reactions of [1.1.1]propellane have become a common and powerful strategy, as radicals react more readily with the strained central bond than anions. acs.org This has led to the development of methods for creating carbon- and heteroatom-substituted BCPs. acs.orgrsc.org

The synthesis of bridgehead-substituted BCPs is fundamental, as these compounds are the most common analogues for para-substituted arenes. acs.org A popular and effective entry point is the ring-opening of [1.1.1]propellane. ucd.ie Anionic additions, such as those using Grignard reagents, are well-established but often require harsh conditions. acs.org More recent developments focus on radical additions, which proceed under milder conditions and exhibit broad functional group tolerance. acs.orgnih.gov

For example, triethylborane can initiate the formation of N,I-substituted BCPs from aziridine (B145994) fragmentation, a method that has been applied to the late-stage functionalization of drug molecules. acs.org Furthermore, photoredox catalysis has enabled the one-step C,N-difunctionalization of [1.1.1]propellane using a dual iridium/copper catalysis system. acs.org A significant challenge has been the functionalization of the bridge C-H bonds, which are typically strong and unreactive. Recent breakthroughs include the development of radical C-H abstraction methods to create 2-substituted BCPs, providing access to previously inaccessible substitution patterns. princeton.edu These novel synthetic linchpins can be further modified, for example, through metallaphotoredox cross-coupling, to install aryl and amine groups at the bridge position, creating ortho- and meta-disubstituted aryl bioisosteres. princeton.educhemrxiv.org

Large-Scale and Practical Synthetic Protocols for 1,1'-Bicyclopentene

The scientific literature lacks established methodologies for the large-scale and practical synthesis of this compound. Research has predominantly focused on other bicyclopentane isomers, such as bicyclo[1.1.1]pentane (BCP) and its derivatives, due to their applications in medicinal chemistry as bioisosteres. In contrast, this compound has received significantly less attention, and consequently, protocols for its production on a large or practical scale are not well-documented.

The available synthetic routes are primarily suited for laboratory-scale preparation and often involve handling of highly reactive and unstable compounds. One of the described methods is the photochemical dimerization of cyclopentadiene. This procedure, while detailed for a laboratory setting, highlights the challenges associated with the synthesis of this compound.

A notable laboratory-scale preparation involves the photosensitized dimerization of cyclopentadiene. However, the product, bicyclopentene, is reported to be exceptionally labile, and purified, undiluted samples have been noted to be explosive. orgsyn.org This inherent instability poses significant safety risks and practical challenges for scaling up the synthesis. The procedure requires specialized photochemical equipment and rigorous exclusion of air and acid to prevent polymerization and decomposition. orgsyn.orgorgsyn.org

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) using a photosensitizer. The following table summarizes the key aspects of a laboratory-scale photochemical synthesis of a bicyclopentene from cyclopentadiene.

Interactive Data Table: Laboratory-Scale Photochemical Synthesis of Bicyclopentene

| Parameter | Value | Reference |

| Starting Material | Cyclopentadiene | orgsyn.org |

| Reaction Type | Photochemical Dimerization | orgsyn.org |

| Solvent | Tetrahydrofuran | orgsyn.org |

| Conditions | 0 °C, Nitrogen atmosphere | orgsyn.org |

| Equipment | Photolysis vessel with quartz immersion well | orgsyn.org |

| Product | Bicyclopentene solution in tetrahydrofuran | orgsyn.org |

| Yield | Not explicitly stated for isolated this compound | orgsyn.orgorgsyn.org |

| Purity Concerns | Contaminated with tricyclo[2.1.0.02,5]pentane | orgsyn.org |

| Stability | Extremely labile; explosive when purified and undiluted | orgsyn.org |

Another potential synthetic route that could theoretically yield this compound is the Ullmann coupling of two molecules of a 1-halocyclopentene. The Ullmann reaction is a classic method for the formation of biaryl compounds by the copper-catalyzed coupling of aryl halides. byjus.comorganic-chemistry.org However, specific examples of this reaction being successfully applied to the synthesis of this compound are not readily found in the surveyed literature, suggesting that this may not be a favorable or commonly employed method for this particular compound. The harsh conditions often required for Ullmann couplings could also lead to decomposition or polymerization of the reactive cyclopentenyl system. byjus.com

Reaction Mechanisms and Reactivity of Bicyclopentane Systems

Ring-Opening Transformations

The reactivity of 1,1'-Bicyclopentene is significantly influenced by its inherent ring strain, making it susceptible to a variety of ring-opening transformations. These reactions can be initiated through thermal, radical, anionic, or electrophilic pathways, leading to the formation of diverse molecular architectures.

The principal driving force behind the ring-opening reactions of bicyclopentane systems is the release of inherent ring strain. Bicyclo[1.1.1]pentanes (BCPs), for instance, are highly strained carbocycles that have garnered considerable interest for their unique structures. nsf.gov The strain energy associated with these systems facilitates reactions that lead to more stable, less strained products. nih.govresearchgate.net This concept of strain-release driven reactivity has been harnessed to develop synthetic methodologies for installing small, strained ring systems into larger molecules. nih.gov

Radical-mediated reactions provide a powerful avenue for the ring-opening of strained bicyclic systems. acs.org For instance, the ring-opening of [1.1.1]propellane can proceed through radical pathways to yield bicyclo[1.1.1]pentane (BCP) products. acs.org These processes can be initiated by various radical species, including those generated via photoredox catalysis. acs.org

A notable example involves the reaction of cycloketone oxime esters, where an iminyl radical mediates the cleavage of a C-C single bond through β-scission, generating a cyanoalkyl radical in the process. springernature.com This radical can then be trapped to form dinitrile products. springernature.com Similarly, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been developed for the synthesis of 2-bromo-1,6-dienes. beilstein-journals.org Thiyl radical-catalyzed ring-opening of vinyl cyclopropyl (B3062369) diborons has also been reported to generate homoallylic α,α-diboryl radicals. chemrxiv.org These examples highlight the versatility of radical-mediated pathways in cleaving strained ring systems and forming new functionalized products. springernature.combeilstein-journals.orgmdpi.comnih.gov

Both anionic and electrophilic pathways can induce the ring-opening of bicyclopentane systems. Anionic ring-opening of [1.1.1]propellane, for example, can be achieved by the addition of 2-azaallyl anions at room temperature to form terminal benzylamine-substituted BCPs. acs.org Trapping the intermediate BCP carbanion with a suitable reagent can afford versatile BCP boronic esters. acs.org It has been proposed that these "strain-release" additions benefit from transition state stabilization through the delocalization of electron density. acs.org

Electrophilic ring-opening is also a known transformation for strained carbocycles. acs.org For instance, the reaction of electrophilic cyclopropanes with nucleophiles like thiophenolates leads to ring-opened products. researchgate.net While specific examples for this compound are not detailed in the search results, the general reactivity of strained rings suggests that it would be susceptible to attack by electrophiles, leading to carbocationic intermediates that can undergo rearrangement or capture by nucleophiles to afford ring-opened products. acs.orgwgtn.ac.nz

Radical-Mediated Ring-Opening Pathways

Functionalization and Derivatization Reactions

Beyond ring-opening, this compound and related systems can undergo functionalization and derivatization reactions that preserve the core bicyclic framework. These methods are crucial for incorporating the unique three-dimensional structure of bicyclopentanes into more complex molecules.

Direct functionalization of C-H bonds is a powerful strategy for modifying organic molecules. researchgate.net For bicyclo[1.1.1]pentanes (BCPs), rhodium-catalyzed enantioselective bridgehead C-H functionalization using donor/acceptor carbenes has been developed. acs.org This approach allows for the formation of new C-C bonds at the tertiary position of various BCPs without disrupting the strained carbocyclic framework. nsf.gov

Dirhodium-catalyzed C-H insertion reactions have been shown to be effective for this purpose. nsf.govnih.gov The choice of catalyst is critical for achieving high yields and stereoselectivity. nsf.gov For example, Rh2(S-TCPTAD)4 was identified as an optimal catalyst for the C-H functionalization of certain BCP derivatives. nsf.gov This methodology provides a conceptually new way to access chiral substituted BCPs. nsf.gov

Table 1: Catalyst Optimization for C-H Functionalization of a BCP Derivative

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Rh2(S-DOSP)4 | 25 | 80 |

| 2 | Rh2(S-PTAD)4 | 30 | 82 |

| 3 | Rh2(S-TCPTAD)4 | 45 | 88 |

| 4 | Rh2(TCPTAD)4 | Quantitative | 88 |

Data derived from a study on the C-H functionalization of 1-(4-(tert-butyl)phenyl)bicyclo[1.1.1]pentane. nsf.gov

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. tamu.edunih.gov The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, is a classic example. organic-chemistry.orgjk-sci.com

For bicyclopentane systems, iodo-BCPs have been used as electrophiles in cross-coupling reactions. researchgate.net A general method for the iron-catalyzed Kumada coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents has been reported. researchgate.net This reaction proceeds under mild conditions with short reaction times and demonstrates a broad scope of coupling partners, providing access to a wide range of 1,3-C-disubstituted BCPs. researchgate.netresearchgate.net This represents the first general use of iodo-BCPs as electrophiles in Kumada coupling. researchgate.net

The mechanism of the Kumada coupling typically involves an oxidative addition-reductive elimination cycle. jk-sci.comnih.gov In the case of the iron-catalyzed coupling of iodo-BCPs, a pathway involving a single electron transfer from an Fe(I) species to the iodo-BCP to generate a bicyclopentyl (B158630) radical has been proposed. researchgate.net

Table 2: Examples of Kumada Cross-Coupling Partners for Iodo-BCPs

| Grignard Reagent | Catalyst System | Product |

|---|---|---|

| Phenylmagnesium bromide | Fe(acac)3, TMEDA | 1-Phenyl-3-R-bicyclo[1.1.1]pentane |

| 4-Methoxyphenylmagnesium bromide | Fe(acac)3, TMEDA | 1-(4-Methoxyphenyl)-3-R-bicyclo[1.1.1]pentane |

| 2-Thienylmagnesium bromide | Fe(acac)3, TMEDA | 1-(2-Thienyl)-3-R-bicyclo[1.1.1]pentane |

This table is a generalized representation based on the reported broad scope of aryl and heteroaryl Grignard reagents. researchgate.netresearchgate.net

Other cross-coupling reactions, such as Suzuki and Sonogashira couplings, have also been employed to functionalize various organic molecules, including those with strained ring systems, further highlighting the versatility of these methods in modern synthetic chemistry. thieme-connect.demdpi.comfrontiersin.org

Atom Transfer Radical Cyclization (ATRC) Cascades

Atom Transfer Radical Cyclization (ATRC) is a powerful, atom-economical method for forming cyclic compounds from unsaturated precursors. semanticscholar.org The process is typically mediated by a transition metal catalyst, often a copper(I) complex, which abstracts a halogen atom from an organic halide to generate a carbon-centered radical. warwick.ac.uk This radical can then undergo intramolecular cyclization onto a double or triple bond. The resulting cyclized radical is subsequently trapped by a halogen atom transfer from the oxidized metal catalyst (e.g., copper(II) halide), regenerating the active catalyst and forming the halogenated cyclic product. warwick.ac.uk

In the context of bicyclopentane systems, this methodology can be extended to initiate complex cascade reactions. acs.org Substrates containing both a radical precursor and one or more alkene acceptor motifs can undergo a sequence of cyclizations following the initial radical generation. acs.orgchemrxiv.org For instance, a photoredox-generated radical can first undergo a standard cyclization, and the resulting radical can then be intercepted by a highly strained molecule like [1.1.1]propellane, a precursor to the bicyclo[1.1.1]pentane (BCP) core, to yield densely functionalized polycyclic products in a single step. acs.orgchemrxiv.org

These tandem ATRC/bicyclopentylation reactions are challenging to control, as premature capture of the initial radical or interception of the cyclized radical by other species can interrupt the desired cascade. However, when successful, they provide a highly efficient route to complex molecules that would be difficult to access through other means. The process has been demonstrated in the formation of tetrahydrofuran (B95107), pyrrolidine, and cyclopentane (B165970) BCPs in excellent yields. acs.org

The general mechanism for a transition metal-catalyzed ATRC process is as follows:

Initiation: The catalyst in a lower oxidation state (e.g., Cu(I)Br) reacts with a halo-organic substrate (R-X) to form a radical (R•) and the catalyst in a higher oxidation state (e.g., X-Cu(II)Br). warwick.ac.uk

Cascade Cyclization: The generated radical (R•) adds intramolecularly to one or more π-systems within the molecule.

Termination/Propagation: The final cyclized radical is quenched by transferring a halogen from the oxidized catalyst, which regenerates the catalyst's lower oxidation state and yields the functionalized product. warwick.ac.uk

This strategy has been successfully applied to construct mono-, bi-, and polycyclic BCP products, showcasing its utility in synthesizing complex molecular architectures. chemrxiv.org

Mechanistic Investigations and Kinetic Analysis

Determination of Reaction Rates and Orders

The rate of a chemical reaction is influenced by the concentration of the reactants, and the mathematical expression of this relationship is known as the rate law. savemyexams.com For a reaction A + B → P, the rate law is often expressed as Rate = k[A]m[B]n, where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to reactants A and B, respectively. savemyexams.com These orders must be determined experimentally.

Methods for determining reaction order include:

Initial Rates Method: The initial rate of reaction is measured at various starting concentrations of reactants. savemyexams.com

Graphical Methods: Plotting concentration versus time data in different ways can reveal the reaction order. A plot of [A] vs. time is linear for a zero-order reaction, ln[A] vs. time is linear for a first-order reaction, and 1/[A] vs. time is linear for a second-order reaction. libretexts.org

In the study of bicyclopentane systems, kinetic analysis provides crucial insights. For example, in the photoredox-catalyzed addition of organic halides to [1.1.1]propellane (TCP), Density Functional Theory (DFT) calculations have been used to probe the reaction mechanism. acs.org These studies revealed that for the reaction involving 4-iodopyridine, the initial strain-relieving addition of the pyridyl radical to TCP is highly exergonic (ΔG = −26.3 kcal mol⁻¹). The subsequent step, iodine atom abstraction from another molecule of iodopyridine to propagate the radical chain, was identified as the rate-limiting step, with a calculated activation free energy (ΔG‡) of 11.8 kcal mol⁻¹. acs.org

Further kinetic studies on related strained systems, such as the ene reactions of bicyclo[1.1.0]butanes (BCBs), have utilized Hammett plots to understand electronic effects on reaction rates. acs.org By plotting the logarithm of relative rate constants (kX/kH) against the Hammett substituent constant (σ), researchers found that the reaction rate was significantly slowed by electron-withdrawing substituents on the reactant. acs.org

Table 1: Relative Rate Constants for Ene Reactions of Substituted BCBs This interactive table is based on data for the reaction of substituted bicyclo[1.1.0]butanes, a related strained system, to illustrate kinetic analysis methods.

| Substituent (X) | Hammett Constant (σ) | log(kX/kH) | Relative Rate |

| OMe | -0.27 | -0.05 | Slower |

| Me | -0.17 | -0.04 | Slower |

| H | 0.00 | 0.00 | Baseline |

| Cl | 0.23 | -0.40 | Slower |

| CF₃ | 0.54 | -1.00 | Much Slower |

Data sourced from studies on bicyclo[1.1.0]butanes. acs.org

This type of analysis demonstrates how kinetic data can elucidate the electronic demands of the transition state, a key aspect of mechanistic investigation. acs.org

Elucidation of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a chemical transformation but are not present in the starting materials or final products. allen.in Key examples include carbocations (positively charged carbon), carbanions (negatively charged carbon), and free radicals (neutral carbon with an unpaired electron). allen.inyoutube.com Their detection and characterization are fundamental to understanding a reaction mechanism.

In reactions involving the formation of bicyclopentane systems, radical intermediates are central. acs.org In the photoredox-catalyzed reactions of [1.1.1]propellane (TCP), the proposed mechanism involves several key reactive intermediates. acs.orgresearchgate.net

Initial Radical (B): An organic halide is reduced by an excited-state photocatalyst, leading to the cleavage of the carbon-halogen bond and the formation of an organic radical. researchgate.net

Bicyclopentyl Radical (C): This initial radical adds to the highly strained central bond of TCP. This step is driven by significant strain relief and results in the formation of a bridgehead bicyclo[1.1.1]pentyl radical. acs.orgresearchgate.net

Bicyclopentyl Cation (E): In a competing pathway, the bicyclopentyl radical intermediate can be oxidized by the photocatalyst to form a nonclassical bicyclopentyl carbocation. This polar crossover pathway also benefits from substantial strain relief. acs.orgresearchgate.net

Enzymatic ATRC reactions have also been developed, where the reactive radical intermediate is generated and controlled within the active site of an engineered heme protein. nih.gov In these systems, a ferrous heme cofactor initiates the reaction by transferring an electron to an organic halide, generating a transient radical that is confined within the protein scaffold, allowing for high stereocontrol. nih.gov

Table 2: Reactive Intermediates in Bicyclopentane-Forming Reactions This interactive table summarizes key intermediates identified in reactions leading to bicyclopentane derivatives.

| Intermediate Name | Type | Method of Generation | Role in Mechanism | Evidence/Source |

| Organic Radical | Radical | Photoredox reduction of organic halide | Initiates addition to the bicyclic system | Mechanistic proposals from photoredox catalysis researchgate.net |

| Bicyclopentyl Radical | Radical | Addition of initial radical to [1.1.1]propellane | Key intermediate prior to propagation or termination | DFT Calculations, Product Analysis acs.org |

| Bicyclopentyl Cation | Carbocation | Oxidation of the bicyclopentyl radical | Side-product formation via polar crossover | Mechanistic proposals, DFT Calculations acs.orgresearchgate.net |

| Enzyme-Bound Radical | Radical | Single electron transfer from metalloenzyme | Stereocontrolled cyclization in an active site | Product stereochemistry, enzyme engineering nih.gov |

Understanding these intermediates and the factors that govern their formation and fate is critical for controlling the outcome and efficiency of reactions involving bicyclopentane systems. researchgate.netnih.gov

Polymerization and Oligomerization of Bicyclopentene Monomers

Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of its ring and the formation of a longer polymer chain. d-nb.info The primary thermodynamic driving force for ROP is the relief of ring strain in the monomer. 20.210.105nsf.gov Monomers with significant ring strain, such as cyclobutene, cyclopentene (B43876), and norbornene derivatives, are particularly well-suited for this type of polymerization. 20.210.105

A prominent subset of ROP is Ring-Opening Metathesis Polymerization (ROMP), which proceeds via an olefin metathesis catalytic cycle. d-nb.info This powerful technique utilizes transition metal alkylidene catalysts (e.g., based on ruthenium, tungsten, or molybdenum) to polymerize strained cyclic olefins, converting them into unsaturated polymers while preserving the double bonds in the polymer backbone. d-nb.info20.210.105 The reaction mechanism involves the formation of a metallacyclobutane intermediate, which facilitates the carbon-carbon double bond exchange process. d-nb.info

While specific studies on the ROMP of 3,3'-bicyclopentene are not extensively detailed in the reviewed literature, the polymerization of substituted cyclopentenes serves as a relevant model. For instance, the ROMP of ester-functionalized cyclopentenes, such as alkoxycarbonyl cyclopentene, has been successfully demonstrated using ruthenium-based catalysts. rsc.org

In a representative study, the ROMP of various alkoxycarbonyl cyclopentenes (with alkyl groups being methyl, iso-propyl, and tert-butyl) was carried out with a ruthenium catalyst. rsc.org The research highlighted that under standard polymerization conditions, high monomer conversions of approximately 80% could be achieved. rsc.org The resulting functionalized polyolefins exhibited high molecular weights with relatively narrow molecular weight distributions. rsc.org Furthermore, the pendent ester groups on the polymer backbone could be chemically modified post-polymerization; for example, tert-butoxycarbonyl groups were successfully hydrolyzed to carboxylic acid groups, yielding polyolefins with regularly spaced carboxyl pendants. rsc.org These findings demonstrate that substituted cyclopentene rings can be effectively polymerized via ROMP to create novel functional materials. rsc.org

Table 1: ROMP of Ester-Functionalized Cyclopentene (CPM) This table summarizes the results from the ROMP of methoxycarbonyl cyclopentene (CPM) and its copolymerization with cyclopentene (CP), showcasing the controllability of the process.

| Monomer Feed Ratio (CPM/CP) | CPM Incorporation in Copolymer (%) |

| 10/90 | 11 |

| 20/80 | 22 |

| 30/70 | 31 |

| 40/60 | 42 |

| 50/50 | 51 |

| Data sourced from research on the ROMP of ester-functionalized cyclopentenes. rsc.org |

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that connects α,ω-diene monomers to form polyenes. wikipedia.org The reaction is driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com This method is particularly useful for creating polymers with precisely defined structures and has been successfully applied to synthesize polymers containing bicyclo[1.1.1]pentane (BCP) units in the main chain. x-mol.net

The synthesis of precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s has been achieved through the ADMET polymerization of symmetrical α,ω-diene monomers that incorporate one or two BCP units. x-mol.net These monomers are typically synthesized from [1.1.1]propellane. x-mol.net The subsequent ADMET polymerization, followed by hydrogenation of the resulting polyenes, yields saturated polymers with BCP units precisely located along the polyethylene-like backbone. x-mol.net

Research has shown that polymers containing BCP units exhibit higher thermal stability than linear polyethylene (B3416737). x-mol.net The incorporation of a single BCP moiety in each repeating unit can act as a structural "defect" that disrupts the typical polyethylene crystal packing, thereby lowering the polymer's melting temperature. x-mol.net However, when a x-mol.netstaffane moiety, which consists of two linked BCP units, is incorporated into the polymer backbone, it can lead to the formation of a new and distinct crystalline morphology. x-mol.net This demonstrates the utility of BCP units in regulating the packing order and thermal properties of polymers. x-mol.net

Table 2: Properties of Polymers Containing Bicyclo[1.1.1]pentane (BCP) Units via ADMET This table presents data on monomers used in ADMET polymerization to create polymers with BCP units and the thermal properties of the resulting hydrogenated polymers.

| Monomer | Resulting Polymer Structure | Thermal Decomposition Temp. (Td, 5% loss) |

| Diene with one BCP unit and C4 linkers | Poly(BCP-nonamethylene) | 451 °C |

| Diene with one BCP unit and C9 linkers | Poly(BCP-nonadecamethylene) | 457 °C |

| Diene with two BCP units ( x-mol.netstaffane) and C4 linkers | Poly( x-mol.netstaffane-nonamethylene) | 461 °C |

| Data derived from the synthesis and analysis of precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. x-mol.net |

Ring-Opening Metathesis Polymerization (ROMP)

Controlled Oligomerization Pathways

Beyond polymerization, bicyclopentane precursors can undergo controlled oligomerization to form highly structured, rod-like molecules known as staffanes.

Staffanes are oligomers or polymers composed of repeating bicyclo[1.1.1]pentane-1,3-diyl units. acs.org These rigid-rod structures are typically synthesized through reactions involving [1.1.1]propellane, the highly strained precursor to BCPs. wikipedia.org The formation of staffane oligomers can occur as a byproduct in reactions designed to produce monosubstituted BCPs if the reaction conditions are not carefully controlled. researchgate.net For instance, in atom transfer radical addition (ATRA) reactions, using an excess of [1.1.1]propellane can lead to multiple insertion events and the formation of oligomeric staffanes. researchgate.netmolaid.com

However, the synthesis of staffanes can also be a deliberate goal. The reaction of [1.1.1]propellane with disulfides under UV initiation can be controlled to produce either the single BCP insertion product or the x-mol.netstaffane oligomer, which consists of two linked BCP units. wikipedia.org The product distribution is highly dependent on the stoichiometric ratio of [1.1.1]propellane to the disulfide reactant. wikipedia.org When the propellane is used in excess, the formation of x-mol.netstaffane is favored. wikipedia.org These oligomers have applications as rigid molecular linkers or "tectones" in materials science. wikipedia.org

Table 3: Influence of Reactant Ratio on BCP vs. x-mol.netStaffane Formation This table shows the effect of the ratio of [1.1.1]propellane to diphenyl disulfide on the yields of the corresponding BCP and x-mol.netstaffane products.

| Molar Ratio ([1.1.1]Propellane : Disulfide) | Yield of BCP Product (%) | Yield of x-mol.netStaffane Product (%) |

| 1 : 1 | 98 | 0 |

| 2 : 1 | 42 | 51 |

| Data sourced from a study on the insertion of [1.1.1]propellane into aromatic disulfides. wikipedia.org |

Catalysis in Bicyclopentane Chemistry

Photoredox Catalysis and Photoinitiation

Photoredox catalysis has become a powerful tool in organic synthesis, utilizing visible light to facilitate single-electron transfer (SET) processes. wikipedia.orgethz.ch This approach has been successfully applied to the functionalization of carbon-carbon σ-bonds in strained systems, which was previously a significant challenge. acs.orgresearchgate.net

In the context of bicyclopentane synthesis, photoredox catalysis enables the addition of organic halides to [1.1.1]propellane, the precursor to BCPs. acs.orgacs.org This method overcomes the limitations of previous techniques that required harsh conditions, such as high heat or UV irradiation. acs.org Iridium-based photocatalysts, like fac-Ir(ppy)₃, have proven effective in promoting these transformations, accommodating a wide range of alkyl, aryl, and heteroaryl halides with excellent functional group tolerance. acs.org The mechanism involves the photoexcited catalyst generating a carbon-centered radical from the organic halide, which then adds to the central bond of [1.1.1]propellane. acs.orgacs.org Organic dyes, such as 4CzIPN, have also been employed as effective organophotocatalysts in these reactions. acs.org

This methodology is not only suitable for simple additions but also for more complex transformations. Tandem reactions combining photoredox catalysis with hydrogen atom transfer (HAT) catalysis have been developed to synthesize α-quaternary BCPs. acs.org Furthermore, dual-catalysis systems using an iridium photocatalyst alongside a copper catalyst have enabled the C,N-difunctionalization of [1.1.1]propellane. acs.org

Photoinitiators are compounds that, upon light absorption, generate reactive species to initiate polymerization or other chemical reactions. mdpi.commsu.edu In free radical photopolymerization, Type I photoinitiators undergo direct dissociation upon absorbing a photon to form active radical centers. mdpi.com While distinct from a full catalytic cycle, photoinitiation is a key photochemical process. For example, triethylborane (B153662) can act as a radical initiator for the addition of alkyl halides to [1.1.1]propellane, although this method has limitations in functional group tolerance and substrate scope compared to photoredox catalysis. acs.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| fac-Ir(ppy)₃ | Atom Transfer Radical Addition (ATRA) of organic halides to [1.1.1]propellane | Broad substrate scope including (hetero)aryl halides; high functional group tolerance. | acs.org |

| 4CzIPN / Bulky Thiol (HAT catalyst) | Tandem Photoredox/HAT for α-quaternary BCP synthesis | Enables synthesis of sterically hindered BCPs. | acs.org |

| Iridium photocatalyst / Cu(acac)₂ | C,N-difunctionalization of [1.1.1]propellane | Achieves one-step difunctionalization with amines and iodonium (B1229267) salts. | acs.org |

| Triethylborane (Initiator) | Radical addition of alkyl halides to [1.1.1]propellane | An alternative to photoredox methods but with more limited scope. | acs.org |

Organometallic Catalysis

Organometallic catalysis is a cornerstone of modern organic synthesis, where transition metal complexes are used to create new chemical bonds with high efficiency and selectivity. wikipedia.org These catalysts facilitate transformations by bringing reactants together at the metal center and lowering the energy barrier for the reaction. tdx.cat Common mechanistic steps in transition metal-catalyzed reactions include oxidative addition, reductive elimination, migratory insertion, and transmetallation. libretexts.org In bicyclopentane chemistry, a variety of transition metals have been employed to catalyze key bond-forming reactions. beilstein-journals.org

A significant challenge in organic synthesis is the selective functionalization of unactivated C–H bonds. snnu.edu.cn Dirhodium catalysts have emerged as a powerful solution, capable of achieving high site-selectivity in C–H functionalization reactions through the intermediacy of metal carbenes. snnu.edu.cnnih.gov

The site of C–H functionalization can be controlled by tuning the steric and electronic properties of the ligands on the dirhodium catalyst. snnu.edu.cn For instance, in the reaction of a BCP derivative with a donor/acceptor diazo compound, the chiral dirhodium catalyst Rh₂(S-TCPTAD)₄ was found to be optimal for the enantioselective functionalization of the tertiary C–H bond at the bridgehead position. nsf.gov This selectivity is remarkable given that the tertiary C–H bond is the least abundant in the substrate. nsf.gov By contrast, more sterically demanding catalysts, such as dirhodium tetrakis(triarylcyclopropanecarboxylate)s like Rh₂(R-p-PhTPCP)₄, can direct the functionalization towards primary C–H bonds. snnu.edu.cnnih.gov This catalyst-controlled selectivity allows for the targeted modification of different positions on a molecule without the need for pre-installed directing groups. snnu.edu.cnnih.gov

| Dirhodium Catalyst | Abbreviation | Selective Functionalization Site | Reference |

|---|---|---|---|

| Dirhodium tetrakis(S-TCPTAD) | Rh₂(S-TCPTAD)₄ | Tertiary C-H bonds | nsf.gov |

| Dirhodium tetrakis(S-DOSP) | Rh₂(S-DOSP)₄ | Secondary or Tertiary C-H bonds | snnu.edu.cn |

| Dirhodium tetrakis(R-p-PhTPCP) | Rh₂(R-p-PhTPCP)₄ | Primary C-H bonds | snnu.edu.cn |

| Dirhodium tetrakis[(R)-(1-(biphenyl)-2,2-diphenylcyclopropanecarboxylate)] | Rh₂(R-BPCP)₄ | Activated primary C-H bonds | nih.gov |

Iron is an attractive metal for catalysis due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions have been developed as a practical method for forming C-C bonds. researchgate.net A notable application in bicyclopentane chemistry is the iron-catalyzed Kumada cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) with aryl and heteroaryl Grignard reagents. acs.orgresearchgate.net

This transformation represents the first general use of iodo-BCPs as electrophiles in a cross-coupling reaction and is one of the rare examples of a Kumada coupling involving a tertiary iodide. researchgate.netresearchgate.net The reaction proceeds under mild conditions, typically at room temperature with short reaction times, using a simple Fe(acac)₃/TMEDA catalyst system. acs.orgresearchgate.net This method demonstrates broad functional group tolerance and has been successfully applied to the synthesis of various 1,3-disubstituted BCPs, including analogues of existing drugs. researchgate.net The proposed mechanism involves the formation of an iron-ate complex, which facilitates the coupling process. researchgate.net

| Catalyst/Reagents | Reaction | Conditions | Significance | Reference |

|---|---|---|---|---|

| Fe(acac)₃ / TMEDA | Kumada cross-coupling of iodo-BCPs with (hetero)aryl Grignard reagents | THF, room temperature, ≤ 1 hour | First general Kumada coupling of tertiary iodides; mild conditions and broad scope. | acs.orgresearchgate.netresearchgate.net |

| Iron-hydride catalyst | Hydropyridylation of [1.1.1]propellane | Mild conditions | Achieves 1,3-difunctionalization in a single step. | acs.org |

Besides rhodium and iron, other transition metals like palladium and nickel are crucial for catalyzing reactions involving bicyclopentanes. beilstein-journals.orgsigmaaldrich.com Transition metals are effective catalysts because their partially filled d-orbitals allow them to easily donate and accept electrons, facilitating the various steps of a catalytic cycle. sigmaaldrich.com

Palladium catalysts are well-known for their versatility in cross-coupling reactions. sigmaaldrich.com For example, a Suzuki cross-coupling of BCP-boronate esters has been developed using a Pd(OAc)₂/cataCXium A catalyst system. acs.org This reaction provides a direct route to functionalized BCPs without requiring pre-activation of the boronate ester. acs.org

Nickel catalysts also play a significant role in transformations of strained ring systems. beilstein-journals.org Due to its position in the periodic table, nickel can often perform the same elementary reactions as palladium, sometimes offering unique reactivity or being a more cost-effective alternative. beilstein-journals.org

Iron-Catalyzed Transformations

Enzymatic Catalysis in Bicyclopentane Construction

Biocatalysis leverages the power of enzymes to perform chemical transformations with remarkable efficiency and selectivity under mild, environmentally friendly conditions. nih.govwikipedia.org The construction of highly strained carbocycles, which is a formidable challenge for traditional synthetic chemistry, has recently been achieved using engineered enzymes. nih.gov

Through directed evolution, hemeproteins (heme-containing proteins) have been engineered to catalyze the formation of chiral bicyclobutanes, one of the most strained four-membered ring systems. nih.gov The proposed mechanism involves an initial carbene transfer from a diazo precursor to an alkyne, forming a cyclopropene (B1174273) intermediate. A subsequent carbene transfer to the cyclopropene yields the final bicyclobutane product. nih.gov By modifying the enzyme's active site, researchers can control the reaction pathway and enhance the production of the desired strained carbocycle with high enantioselectivity. nih.gov These genetically encoded biocatalysts function effectively in E. coli, offering a sustainable and scalable route to a wide array of chiral, strained molecules that can serve as versatile building blocks for further chemical synthesis. nih.gov

Emerging Directions and Potential Applications in Materials Science

Utilization as Rigid Linkers in Polymeric Architectures

The incorporation of rigid structural units, or linkers, into polymer chains is a key strategy for controlling the physical and mechanical properties of the resulting materials. rjpdft.comlibretexts.org Rigid linkers can enhance thermal stability, increase the glass transition temperature, and influence the morphology and crystallinity of polymers. libretexts.orgmdpi.com The 1,1'-Bicyclopentene molecule, with its fused five-membered rings, offers a stiff, non-linear structure that could be exploited in polymer design.